

An In-Depth Technical Guide to CH5138303: A Potent Hsp90 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **CH5138303** (CAS Number: 959763-06-5), a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 represents a promising therapeutic strategy for the treatment of various malignancies. This document details the physicochemical properties of **CH5138303**, its mechanism of action, its effects on cancer cells, and detailed protocols for key in vitro and in vivo experiments.

Chemical and Physical Properties

CH5138303 is a triazine derivative with the following chemical and physical properties:



Property	Value	Reference
CAS Number	959763-06-5	[1][2][3]
Molecular Formula	C19H18CIN5O2S	[1][2][3]
Molecular Weight	415.9 g/mol	[1][2][3]
Formal Name	4-[[4-amino-6-(5-chloro-1H,3H-naphtho[1,8-cd]pyran-6-yl)-1,3,5-triazin-2-yl]thio]-butanamide	[1]
Purity	≥99%	[1]
Appearance	Crystalline solid	[1]
Solubility	DMSO: 83 mg/mL (199.56 mM) DMF: 33 mg/mL DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL	[1][3]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[2]

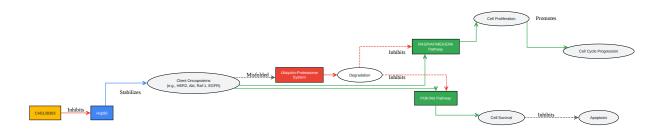
Mechanism of Action and Signaling Pathway

CH5138303 exerts its anticancer effects by potently inhibiting the molecular chaperone Hsp90. It exhibits high binding affinity for the N-terminal ATP-binding pocket of Hsp90 α with a dissociation constant (Kd) of 0.48 nM to 0.52 nM[1][2][4]. The binding of **CH5138303** to this pocket competitively inhibits the ATPase activity of Hsp90, which is essential for its chaperone function.

The inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of a wide array of "client" proteins. Many of these client proteins are critical components of signaling pathways that are often dysregulated in cancer, including receptor tyrosine kinases, signaling kinases, and transcription factors. The degradation of these oncoproteins disrupts multiple



signaling cascades simultaneously, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.



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Mechanism of Action of CH5138303.

Biological Activity In Vitro Activity

CH5138303 demonstrates potent anti-proliferative activity against various human cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
HCT116	Colorectal Carcinoma	98	[3]
NCI-N87	Gastric Carcinoma	66	[3]

CH5138303 also exhibits high binding affinity to Hsp90 α .



Target	Assay	Kd (nM)	Reference
Hsp90α	Surface Plasmon Resonance	0.48 - 0.52	[1][2][4]

In Vivo Activity

In a human gastric cancer xenograft model using NCI-N87 cells, orally administered **CH5138303** demonstrated potent antitumor efficacy.

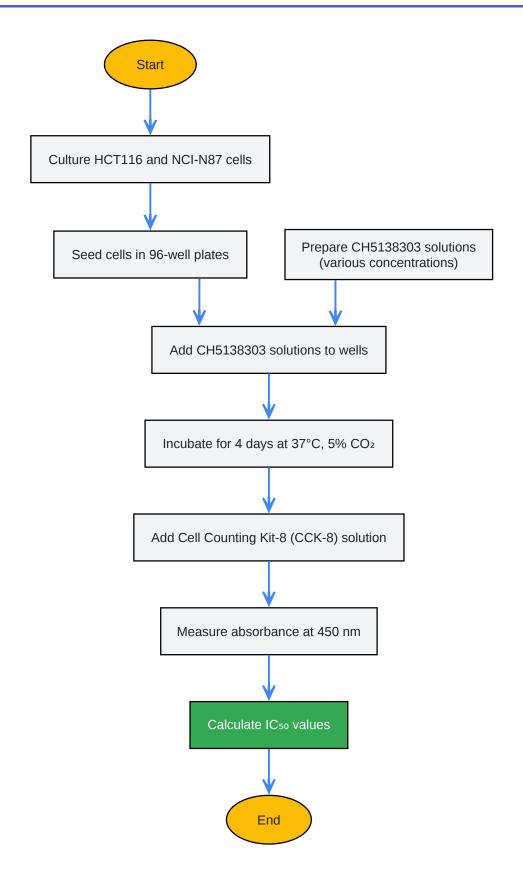
Animal Model	Dosage	Tumor Growth Inhibition	Median Effective Dose (ED50)	Reference
Mice with NCI- N87 xenograft	50 mg/kg, p.o.	136%	3.9 mg/kg	[2][4]

CH5138303 also displays high oral bioavailability in mice (F=44.0%)[2][4].

Experimental ProtocolsIn Vitro Cell Proliferation Assay

This protocol describes the methodology to determine the anti-proliferative activity of **CH5138303** against HCT116 and NCI-N87 cancer cell lines.





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Workflow for Cell Proliferation Assay.



Materials:

- HCT116 and NCI-N87 human cancer cell lines
- McCoy's 5A Medium (for HCT116) and RPMI-1640 Medium (for NCI-N87)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- CH5138303
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Cell Culture: Culture HCT116 cells in McCoy's 5A medium and NCI-N87 cells in RPMI-1640 medium, each supplemented with 10% FBS and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂[2][5][6]. Passage cells upon reaching 80-90% confluency.
- Compound Preparation: Prepare a stock solution of CH5138303 in DMSO. Further dilute the stock solution with the respective cell culture medium to achieve a range of final concentrations (e.g., up to 10 μM)[3].
- Cell Seeding: Suspend the cultured cells in fresh medium and seed them into 96-well plates at an appropriate density.
- Treatment: After allowing the cells to adhere overnight, add the prepared CH5138303
 solutions at various concentrations to the wells. Include wells with medium and DMSO as
 vehicle controls.
- Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ incubator[3].



- Viability Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a period as recommended by the manufacturer.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of CH5138303 that causes 50% inhibition of cell growth, using appropriate software (e.g., Microsoft Excel) [3].

Surface Plasmon Resonance (SPR) Assay

This protocol outlines the direct binding assay to determine the affinity of **CH5138303** to $Hsp90\alpha$.

Materials:

- Biacore instrument (e.g., Biacore 2000)[3]
- Streptavidin-coated sensor chip
- Biotinylated N-terminal Hsp90α (amino acids 9-236)
- CH5138303
- Running buffer: 50 mM Tris-based saline, pH 7.6, 0.005% Tween 20, 1% DMSO[3]

Procedure:

- Ligand Immobilization: Couple biotinylated N-terminal Hsp90α to the streptavidin-coated sensor chip surface to a density of approximately 2000 Resonance Units (RU)[3].
- Analyte Preparation: Prepare a series of dilutions of CH5138303 in the running buffer.
- Binding Analysis: Inject the different concentrations of CH5138303 over the sensor chip surface at a constant flow rate (e.g., 30 μL/min) at 25°C[3].

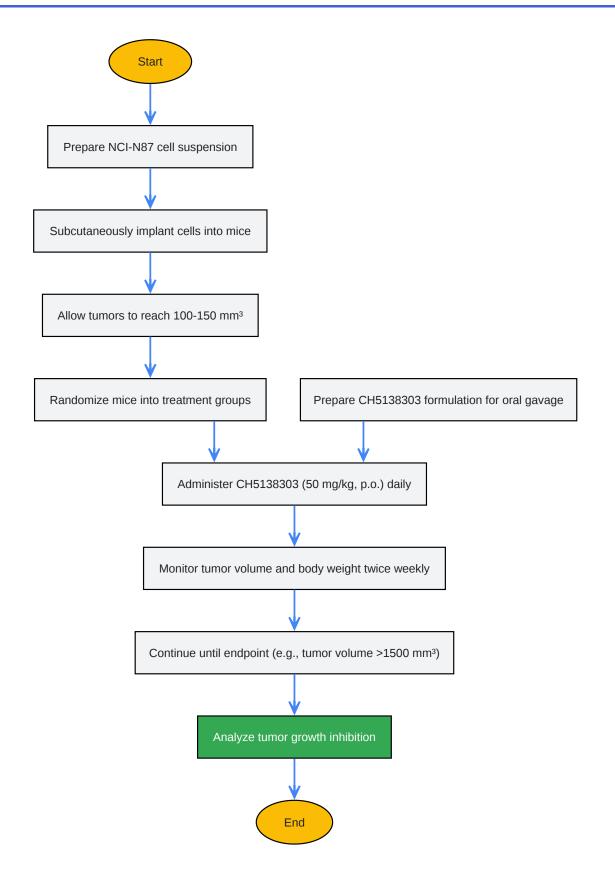


- Data Acquisition: Monitor the binding events in real-time by recording the change in resonance units.
- Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants. Calculate the equilibrium dissociation constant (Kd) from these rates.

In Vivo Human Gastric Cancer Xenograft Model

This protocol details the evaluation of the antitumor efficacy of **CH5138303** in a mouse xenograft model.





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